molecular formula C18H19Cl2N3OS B3404472 7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216911-90-8

7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B3404472
CAS No.: 1216911-90-8
M. Wt: 396.3 g/mol
InChI Key: OODQGKLCELRBMO-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a benzothiazole derivative featuring a chloro substituent at position 7, a methoxy group at position 4, and a 4-phenylpiperazine moiety at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. This compound is of interest due to its structural similarity to ligands targeting serotonin receptors (5-HT1A) and transporters (SERT), as highlighted in benzothiazole-related research .

Properties

IUPAC Name

7-chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS.ClH/c1-23-15-8-7-14(19)17-16(15)20-18(24-17)22-11-9-21(10-12-22)13-5-3-2-4-6-13;/h2-8H,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODQGKLCELRBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN3SC_{18}H_{19}ClN_3S, with a molecular weight of approximately 380.3 g/mol. The compound features a benzo[d]thiazole core substituted with a chloro and methoxy group, as well as a piperazine moiety, which is crucial for its biological activity.

Research indicates that compounds containing thiazole and piperazine moieties exhibit various biological activities, including anticancer and antimicrobial effects. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific enzymes or pathways critical for cell proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)15.63Tamoxifen10.38
U937 (Leukemia)12.50Doxorubicin0.5
A549 (Lung Cancer)20.00Cisplatin5.0

These findings suggest that the compound has comparable or superior cytotoxic effects relative to established chemotherapy agents, indicating its potential as an anticancer drug.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) on the aromatic rings enhances its lipophilicity and bioavailability, which are crucial for improving its anticancer efficacy.

Case Studies

  • Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in MCF-7 cells through caspase activation, leading to increased p53 expression levels, which is critical for tumor suppression.
  • Antimicrobial Effects : Another investigation demonstrated that derivatives of thiazole compounds exhibit antimicrobial properties against various pathogens, suggesting that similar mechanisms might be at play with this compound.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural differences between the target compound and selected analogs:

Compound Name Substituents on Benzothiazole Core Piperazine/Piperidine Modifications Salt Form Reference
7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride 7-Cl, 4-OCH₃ 4-Phenylpiperazine Hydrochloride
5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride 5-Cl, 4-CH₃ 4-Phenylpiperazine Hydrochloride
2-(4-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole hydrochloride Unsubstituted benzothiazole 4-(4-Chlorophenyl)piperazine, butyl chain Hydrochloride
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole 7-Cl, 4-OCH₃ Unmodified piperazine None

Key Observations :

  • Positional Isomerism : The chloro substituent at position 7 (target compound) versus position 5 ( compound) may alter electronic distribution and receptor binding .
  • Substituent Effects : Methoxy (electron-donating) at position 4 (target) versus methyl (weakly electron-donating) in ’s compound could influence solubility and lipophilicity .

Physicochemical Properties

Property Target Compound 5-Chloro-4-methyl Analog () 7-Chloro-4-methoxy ()
Molecular Formula C₁₈H₁₉Cl₂N₃OS C₁₈H₁₉Cl₂N₃S C₁₂H₁₄ClN₃OS
Molecular Weight (g/mol) 402.33 386.33 283.78
Salt Form Hydrochloride Hydrochloride None
Key Functional Groups 7-Cl, 4-OCH₃, 4-phenylpiperazine 5-Cl, 4-CH₃, 4-phenylpiperazine 7-Cl, 4-OCH₃, piperazine

Implications :

  • The hydrochloride salt in the target compound and its 5-chloro analog improves aqueous solubility, critical for in vivo applications .
  • The higher molecular weight of the target compound (402.33 vs. 283.78 g/mol in ) reflects the bulkier 4-phenylpiperazine group, which may affect pharmacokinetics .

Comparison of Yields :

Pharmacological Relevance

  • 5-HT1A Receptor Affinity : Benzothiazoles with 4-phenylpiperazine groups (e.g., compound 8 in ) show moderate-to-high binding to serotonin receptors, suggesting the target compound may share this activity .
  • Impact of Substituents : The 7-chloro-4-methoxy configuration in the target compound could enhance receptor selectivity compared to 5-chloro-4-methyl derivatives due to stronger electron-donating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride

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